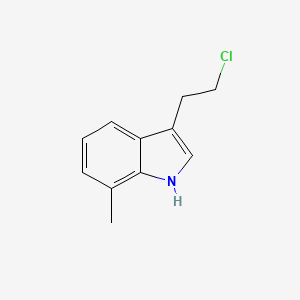

3-(2-Chloroethyl)-7-methyl-1H-indole

CAS No.: 1260770-73-7

Cat. No.: VC6585775

Molecular Formula: C11H12ClN

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260770-73-7 |

|---|---|

| Molecular Formula | C11H12ClN |

| Molecular Weight | 193.67 |

| IUPAC Name | 3-(2-chloroethyl)-7-methyl-1H-indole |

| Standard InChI | InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3 |

| Standard InChI Key | KLAHCHFACLCTDN-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)CCCl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₁H₁₂ClN, with a molecular weight of 193.67 g/mol . Its IUPAC name, 3-(2-chloroethyl)-7-methyl-1H-indole, reflects the positions of its substituents:

-

A chloroethyl group (-CH₂CH₂Cl) at the 3-position of the indole ring.

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chloroethyl side chain introduces electrophilic reactivity, while the methyl group enhances lipophilicity, influencing solubility and interaction with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1260770-73-7 | |

| Molecular Formula | C₁₁H₁₂ClN | |

| Molecular Weight | 193.67 g/mol | |

| Exact Mass | 193.0658 g/mol | |

| Topological Polar Surface Area | 15.79 Ų |

Synthetic Methodologies

Historical Context and Modern Approaches

While no direct synthesis protocol for 3-(2-chloroethyl)-7-methyl-1H-indole is documented in the literature, analogous routes for related indoles provide actionable insights. The Arkivoc procedure for 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid offers a template:

-

N-Alkylation: Reacting 7-methylindole with 4-(2-chloroethyl)morpholine hydrochloride under basic conditions could introduce the chloroethyl group.

-

Trichloroacetylation: Protecting the 3-position with trichloroacetyl chloride.

-

Hydrolysis: Cleaving the trichloroacetyl group to yield the free carboxylic acid .

Adapting this method would require substituting the methoxy group with a methyl group and omitting the morpholine moiety. Alternative pathways from lignin-derived α-hydroxyacetophenones, as described by Chen et al. , suggest oxidative cyclization strategies using scandium triflate catalysts in glycerol, though this remains speculative for the target compound.

Table 2: Hypothetical Synthesis Steps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume